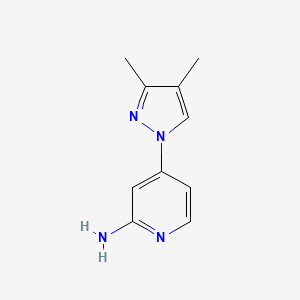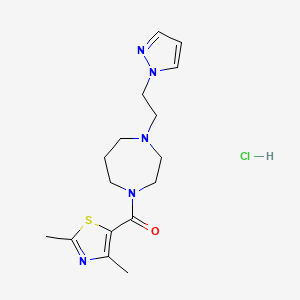
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound characterized by a unique structural arrangement, combining elements of thiadiazole, pyran, and benzoate. This compound's unique molecular architecture imparts a range of properties that make it of significant interest in various scientific and industrial fields. The presence of the thiadiazole ring, coupled with the ethylbutanamido and oxo-pyran functionalities, suggest intriguing potential in chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate generally involves multi-step processes:
Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclizing a precursor like thiosemicarbazide with an appropriate carboxylic acid or ester under acidic conditions.
Synthesis of 2-ethylbutanamido group: Introducing this group onto the thiadiazole ring can be done via acylation reactions, typically employing reagents like ethylbutanoyl chloride in the presence of a base like triethylamine.
Formation of oxo-pyran ring: This involves a condensation reaction, often utilizing aldehydes and active methylene compounds under basic or acidic conditions to form the pyran core.
Attachment of the 4-methylbenzoate group: This step could involve an esterification reaction where the oxo-pyran derivative is reacted with 4-methylbenzoic acid or its derivatives.
Industrial Production Methods:
For industrial-scale production, the above synthesis can be optimized and adapted for flow chemistry or batch reactor systems. This includes:
Optimization of reaction times and temperatures: This ensures maximum yield and purity while minimizing side reactions.
Catalyst and reagent recycling: Implementing green chemistry principles to reduce waste and improve sustainability.
Purification steps: Typically involves recrystallization, chromatography, or distillation to obtain high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound might undergo oxidation at the thiadiazole or pyran rings using common oxidants like potassium permanganate.
Reduction: Reductive transformations could target the oxo group in the pyran ring or the benzoate ester, employing reagents like lithium aluminum hydride.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can modify functional groups in the compound, often using halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in ether solvents under an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides with bases like sodium hydroxide.
Major Products:
From oxidation: Hydroxylated derivatives.
From reduction: Alcohols or amines.
From substitution: Varied derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
In chemical research, this compound serves as a versatile building block for creating new molecules with enhanced properties. Its structural motifs can be tailored for studies in material science, particularly in the development of polymers and advanced materials.
Biology:
Biologically, the compound's potential lies in its ability to interact with various biomolecules. It's a candidate for developing new pharmaceuticals, especially given the biological activities associated with thiadiazole and pyran rings, such as antimicrobial and anti-inflammatory properties.
Medicine:
In medicinal chemistry, the compound can be explored for its therapeutic potential, particularly targeting specific enzymes or receptors. The functional groups present allow for modifications that can enhance drug-like properties, such as solubility and bioavailability.
Industry:
Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. The compound's unique reactivity patterns make it suitable for crafting highly specialized products.
Mécanisme D'action
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The thiadiazole ring might engage in hydrogen bonding or pi-stacking interactions, while the pyran ring could participate in various non-covalent interactions with biological molecules. Specific pathways include:
Enzyme inhibition or activation: Modifying enzyme activity through binding to active or allosteric sites.
Signal transduction modulation: Interfering with cellular signaling pathways by engaging with receptor proteins.
Comparaison Avec Des Composés Similaires
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate:
Differing only by the position of the methyl group on the benzoate ring, altering its physicochemical properties.
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate:
Replacement of the methyl group with a chlorine atom, impacting biological activity and reactivity.
Uniqueness:
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate apart is its precise structural composition, combining multiple functional groups that offer diverse reactivity and biological activity, making it a unique entity in both research and industrial applications.
There you have it—a deep dive into the complex world of this compound. Got any further deep dives you'd like to explore?
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-13(3)7-9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYNZGRJUGDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)




![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)
![3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide](/img/structure/B2826305.png)

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)
